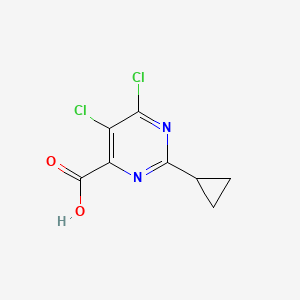
5,6-Dichloro-2-cyclopropylpyrimidine-4-carboxylic acid
Cat. No. B1507190
Key on ui cas rn:
858956-27-1
M. Wt: 233.05 g/mol
InChI Key: HHWWADRFXUFZDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07863220B2
Procedure details


Phosphorus oxychloride (14 mL, 23 g, 0.15 mol) and 5-chloro-2-cyclopropyl-1,6-dihydro-6-oxo-4-pyrimidinecarboxylic acid (i.e. the product of Step B1 or B2) (75 g, 300 mmol) were combined and heated at 85° C. for 3 h. The reaction mixture was cooled to 30° C. and added over 30 minutes to a mixture of acetonitrile (50 mL) and ice water (80 mL), with the temperature maintained at 5-10° C. and the pH maintained in the range 1-3 by co-feeding aqueous ammonia (28%). The pH was adjusted to about 2, the mixture was concentrated at 25° C. with a rotary evaporator to remove acetonitrile, and the precipitated product was isolated by filtration and washed with water (2×25 mL). The solid was dried in a vacuum oven to afford the title compound (ca. 7.0 g).

Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two


[Compound]
Name
B2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four


[Compound]
Name
ice water
Quantity
80 mL
Type
reactant
Reaction Step Six

Identifiers


|
REACTION_CXSMILES
|
P(Cl)(Cl)([Cl:3])=O.[Cl:6][C:7]1[C:12](=O)[NH:11][C:10]([CH:14]2[CH2:16][CH2:15]2)=[N:9][C:8]=1[C:17]([OH:19])=[O:18].N>C(#N)C>[Cl:6][C:7]1[C:8]([C:17]([OH:19])=[O:18])=[N:9][C:10]([CH:14]2[CH2:16][CH2:15]2)=[N:11][C:12]=1[Cl:3]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
14 mL
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(N=C(NC1=O)C1CC1)C(=O)O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(N=C(NC1=O)C1CC1)C(=O)O
|
Step Four
[Compound]
|
Name
|
B2
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N
|
Step Six
[Compound]
|
Name
|
ice water
|
|
Quantity
|
80 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
85 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was cooled to 30° C.
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
maintained at 5-10° C.
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the mixture was concentrated at 25° C. with a rotary evaporator
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove acetonitrile
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the precipitated product was isolated by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water (2×25 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solid was dried in a vacuum oven
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C(=NC(=NC1Cl)C1CC1)C(=O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 7 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

